

Spectroscopic data (NMR, IR, Mass Spec) for Bis(4-nitrophenyl) carbonate.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bis(4-nitrophenyl) carbonate

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Spectroscopic Profile of Bis(4-nitrophenyl) carbonate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for **Bis(4-nitrophenyl)** carbonate, a key reagent in organic synthesis, particularly in the preparation of carbamates and active esters. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural elucidation and characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **Bis(4-nitrophenyl) carbonate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.32	Doublet	9.2	Aromatic Protons (ortho to NO ₂)
7.45	Doublet	9.2	Aromatic Protons (meta to NO ₂)

Note: Spectra are typically recorded in CDCl3 or DMSO-d6.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
155.4	Carbonyl Carbon (C=O)
151.8	Aromatic Carbon (para to NO ₂)
145.8	Aromatic Carbon (ipso to NO ₂)
125.4	Aromatic Carbon (ortho to NO ₂)
121.9	Aromatic Carbon (meta to NO ₂)

Note: Spectra are typically recorded in CDCl3 or DMSO-d6.

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1780	Strong	C=O Stretch (Carbonyl)
~1525	Strong	N-O Asymmetric Stretch (NO ₂)
~1350	Strong	N-O Symmetric Stretch (NO ₂)
~1210	Strong	C-O Stretch (Ester)
~860	Medium	C-H Bend (Aromatic)

Note: Spectra are often obtained using a KBr pellet or as a nujol mull.[1]



Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
304	Moderate	[M]+ (Molecular Ion)
139	High	[O ₂ NC ₆ H ₄ O] ⁺
123	High	[O ₂ NC ₆ H ₅] ⁺
93	Moderate	[C ₆ H ₅ O] ⁺
76	Moderate	[C ₆ H ₄] ⁺

Note: Mass spectra are typically acquired using Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Bis(4-nitrophenyl) carbonate** is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 90 MHz or higher.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[2] Alternatively, the sample can be analyzed as a nujol mull. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

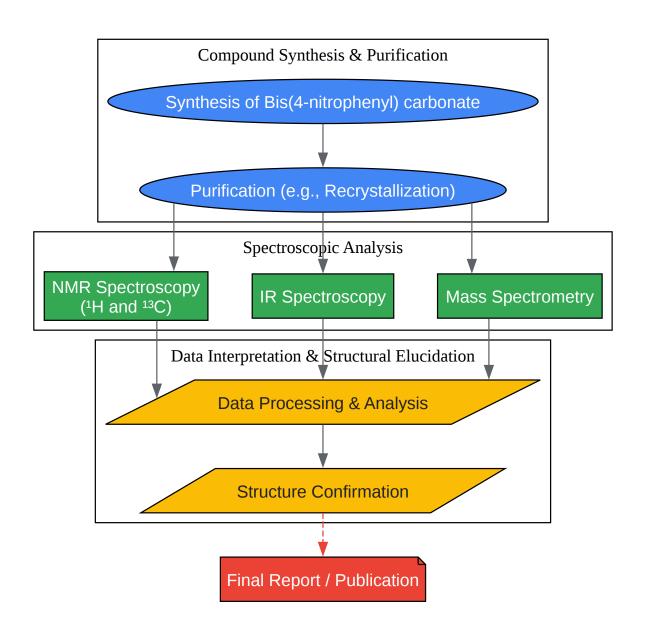
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.[2] The sample is ionized using a standard



technique such as Electron Ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Bis(4-nitrophenyl) carbonate**.



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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Confirmation.

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References

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- 2. Bis(4-nitrophenyl) carbonate | C13H8N2O7 | CID 78756 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for Bis(4-nitrophenyl) carbonate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048165#spectroscopic-data-nmr-ir-mass-spec-for-bis-4-nitrophenyl-carbonate]

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